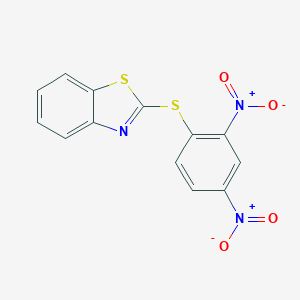

2-(2,4-Dinitrophenylthio)benzothiazole

描述

Historical Trajectories and Foundational Significance of 2-(2,4-Dinitrophenylthio)benzothiazole Research

The foundational research on this compound is intrinsically linked to the broader exploration of benzothiazole (B30560) derivatives, which gained prominence in the 20th century for their wide array of applications, notably in the rubber industry as vulcanization accelerators. The synthesis and characterization of various thio-derivatives of benzothiazole were a logical extension of this research.

Early investigations into compounds featuring the dinitrophenylthio moiety were often driven by their utility in analytical chemistry. The 2,4-dinitrophenyl group has a long history as a chromophore, a part of a molecule responsible for its color, which is a valuable characteristic for spectrophotometric analysis. The reaction of 2,4-dinitrofluorobenzene (Sanger's reagent) with amino acids was a landmark in protein chemistry, and a similar rationale was applied to the development of reagents for detecting and quantifying other nucleophiles, including thiols.

The specific synthesis of this compound likely emerged from the desire to create novel analytical reagents and to study the reactivity of the thiol group in 2-mercaptobenzothiazole. Its foundational significance lies in its role as a model compound for studying the chemistry of sulfenyl halides and their derivatives, and in demonstrating the potential for creating functional materials by modifying the benzothiazole core.

Contemporary Research Paradigms and Scope for this compound

In the current research landscape, this compound is being explored for a variety of advanced applications, moving beyond its initial use as a simple analytical reagent. The contemporary paradigms are centered around its utility in environmental monitoring, material science, and as a versatile chemical intermediate. chemimpex.com

Analytical Chemistry:

A primary area of contemporary research is its application in the detection and quantification of various analytes. chemimpex.com Its ability to react selectively with certain nucleophiles makes it a valuable tool in analytical methods. For instance, it has been investigated for the determination of thiols and other sulfur-containing compounds. The reaction often leads to a colored product, allowing for straightforward spectrophotometric analysis.

Furthermore, its potential as a fluorescent probe is an active area of investigation. chemimpex.com While the parent molecule may not be strongly fluorescent, its reactions with specific analytes can lead to the formation of highly fluorescent products, enabling sensitive and selective detection methods. This is particularly relevant for the detection of heavy metal ions and certain biologically important molecules. chemimpex.com

Material Science:

In the realm of material science, this compound is utilized in the synthesis and modification of polymers and other advanced materials. chemimpex.com Its incorporation into polymer backbones or as a pendant group can impart specific properties to the resulting material. For example, the presence of the benzothiazole and dinitrophenyl groups can enhance the thermal stability, optical properties, and chemical resistance of polymers. chemimpex.com

Below is an interactive data table summarizing some key properties of this compound.

Prognosticating Future Research Avenues for this compound

Looking ahead, the research trajectory for this compound is poised to expand into several exciting and innovative areas. The unique combination of a reactive thioether linkage, a heterocyclic benzothiazole core, and electron-deficient dinitrophenyl ring provides a rich platform for further scientific exploration.

Advanced Sensors and Diagnostics:

A significant future direction lies in the development of more sophisticated chemosensors and biosensors. By functionalizing the benzothiazole or dinitrophenyl rings, researchers can tune the molecule's selectivity and sensitivity towards specific analytes of environmental or biological importance. This could lead to the creation of novel sensors for real-time monitoring of pollutants, toxins, or disease biomarkers. The development of fluorescent "turn-on" or ratiometric probes based on this scaffold is a particularly promising avenue.

Smart Materials and Functional Polymers:

The integration of this compound into "smart" materials is another area ripe for exploration. These could be materials that respond to external stimuli such as light, heat, or chemical changes. For example, polymers incorporating this moiety could exhibit tunable optical or electronic properties. Research into its use in the development of self-healing polymers, where the sulfur linkage could play a role in reversible bond formation, is also a potential future direction.

Catalysis and Organic Synthesis:

The reactivity of the sulfur atom and the aromatic rings could be harnessed for applications in catalysis. The benzothiazole moiety can act as a ligand for metal catalysts, and the dinitrophenyl group can influence the electronic properties of the catalytic center. Furthermore, this compound itself can serve as a versatile building block for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The continued exploration of this compound will likely uncover new and unexpected applications, further solidifying its importance in the landscape of chemical and material science research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4S2/c17-15(18)8-5-6-12(10(7-8)16(19)20)22-13-14-9-3-1-2-4-11(9)21-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPUUVXIUIWMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063369 | |

| Record name | Benzothiazole, 2-[(2,4-dinitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4230-91-5, 17586-89-9 | |

| Record name | 2-[(2,4-Dinitrophenyl)thio]benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4230-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-((2,4-dinitrophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004230915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-[(2,4-dinitrophenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-[(2,4-dinitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-yl 2,4-dinitrophenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4-Dinitrophenylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies of 2 2,4 Dinitrophenylthio Benzothiazole

Established Synthetic Routes to 2-(2,4-Dinitrophenylthio)benzothiazole

The most conventional and established method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This route involves the reaction of 2-mercaptobenzothiazole with an activated aryl halide, typically 1-chloro-2,4-dinitrobenzene or 1-fluoro-2,4-dinitrobenzene.

The reaction is generally carried out in the presence of a base in a suitable polar aprotic solvent. The base, such as sodium hydroxide, potassium carbonate, or a tertiary amine like triethylamine, serves to deprotonate the thiol group of 2-mercaptobenzothiazole, forming the more nucleophilic thiolate anion. This thiolate then attacks the electron-deficient aromatic ring of the dinitrohalobenzene at the carbon atom bearing the halogen, leading to the formation of a Meisenheimer complex as a transient intermediate. Subsequent elimination of the halide ion yields the final product, this compound.

Table 1: Reaction Parameters for the Established Synthesis of this compound

| Parameter | Description |

| Nucleophile | 2-Mercaptobenzothiazole |

| Electrophile | 1-Chloro-2,4-dinitrobenzene or 1-Fluoro-2,4-dinitrobenzene |

| Base | Sodium hydroxide, Potassium carbonate, Triethylamine |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone |

| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) |

The choice of the leaving group on the dinitrophenyl ring can influence the reaction rate, with fluoride being a better leaving group than chloride in many SNAr reactions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), and the product is typically isolated by precipitation upon addition of water, followed by filtration and recrystallization to achieve high purity.

Innovative Synthetic Strategies and Green Chemistry Approaches for this compound

In line with the principles of green chemistry, recent efforts in organic synthesis have focused on developing more environmentally benign methods. For the synthesis of this compound, innovative strategies could involve the use of greener solvents, alternative energy sources, and catalyst systems that minimize waste and energy consumption.

One approach is the use of eco-friendly solvents such as water, ethanol, or polyethylene glycol (PEG) in place of traditional volatile organic compounds (VOCs). nih.gov The reaction in aqueous media can be facilitated by the use of a phase-transfer catalyst to bring the reactants together.

Microwave-assisted synthesis is another innovative strategy that can significantly reduce reaction times and improve yields. Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. Similarly, ultrasound-assisted synthesis can enhance the reaction rate through acoustic cavitation.

Furthermore, solvent-free reaction conditions, where the reactants are mixed and heated in the absence of a solvent, represent a highly green approach. This minimizes solvent waste and simplifies product isolation.

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

| Conventional | Well-established, reliable | Use of hazardous solvents, longer reaction times |

| Microwave-assisted | Rapid, high yields | Requires specialized equipment |

| Ultrasound-assisted | Enhanced reaction rates | May not be suitable for all substrates |

| Solvent-free | Environmentally friendly, simple work-up | Potential for localized overheating |

| Aqueous media | Green solvent, safe | May require a phase-transfer catalyst |

Elucidation of Reaction Mechanisms Governing this compound Synthesis

The synthesis of this compound proceeds through a well-established SNAr mechanism. This mechanism can be broken down into the following key steps:

Deprotonation of the Thiol: In the presence of a base, the acidic proton of the thiol group in 2-mercaptobenzothiazole is removed to form the highly nucleophilic benzothiazole-2-thiolate anion.

Nucleophilic Attack and Formation of the Meisenheimer Complex: The thiolate anion attacks the electron-deficient carbon atom of the dinitrohalobenzene that bears the leaving group. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and the nitro groups.

Elimination of the Leaving Group: The Meisenheimer complex is a transient species that rapidly collapses by expelling the leaving group (halide ion). This step restores the aromaticity of the dinitrophenyl ring and leads to the formation of the final product, this compound.

Catalytic Systems and Methodologies in this compound Synthesis

While the synthesis of this compound can proceed without a catalyst, particularly with highly activated electrophiles like 1-fluoro-2,4-dinitrobenzene, certain catalytic systems can be employed to enhance the reaction rate and efficiency, especially under milder conditions or with less reactive substrates.

Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., water-organic solvent), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used. The catalyst transports the thiolate anion from the aqueous phase to the organic phase where the dinitrohalobenzene is dissolved, thereby facilitating the reaction.

Copper-Catalyzed Cross-Coupling: Although more commonly used for the formation of aryl thioethers from less activated aryl halides, copper-based catalysts could potentially be adapted for this synthesis. These reactions often involve a copper(I) catalyst and a suitable ligand.

Nanocatalysts: Recent research has explored the use of various nanoparticles as efficient and recyclable catalysts for the synthesis of benzothiazole (B30560) derivatives. ekb.eg For instance, copper or other metal oxide nanoparticles could potentially catalyze the C-S bond formation in the synthesis of this compound. These catalysts offer high surface area and can often be easily recovered and reused, aligning with the principles of green chemistry.

The choice of a specific catalytic system would depend on factors such as the reactivity of the starting materials, the desired reaction conditions, and considerations of cost and environmental impact.

Advanced Analytical and Spectroscopic Characterization of 2 2,4 Dinitrophenylthio Benzothiazole

Spectroscopic Techniques for Structural Elucidation of 2-(2,4-Dinitrophenylthio)benzothiazole

Spectroscopy is the cornerstone for the molecular-level investigation of this compound. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the chemical environment, connectivity, and spatial relationships of atoms can be mapped.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the seven protons on the two aromatic rings. The protons on the benzothiazole (B30560) ring typically appear in the range of δ 7.0-8.5 ppm, while the three protons on the dinitrophenyl ring would also be found in the downfield aromatic region, with their exact chemical shifts influenced by the strong electron-withdrawing effects of the two nitro groups.

The ¹³C NMR spectrum provides information on each of the 13 carbon atoms in the molecule. The spectrum would be characterized by signals for the carbons of the benzothiazole and dinitrophenyl moieties. Carbons directly attached to the electron-withdrawing nitro groups and the sulfur atoms would be significantly deshielded, appearing at higher chemical shifts. Although specific experimental data is not widely published, expected chemical shift ranges can be inferred from analyses of analogous benzazole structures. mdpi.com

Table 1: Predicted NMR Data for this compound

| Analysis Type | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features |

|---|---|---|---|

| Proton NMR | ¹H | 7.0 - 9.0 | Complex multiplets for aromatic protons on both benzothiazole and dinitrophenyl rings. |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS is used to verify its molecular formula, C₁₃H₇N₃O₄S₂. epa.gov The calculated monoisotopic mass of this compound is 332.9878 Da. An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value provides definitive confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can further reveal structural information through controlled fragmentation of the parent ion. While detailed fragmentation studies for this specific compound are not extensively documented, plausible fragmentation pathways can be predicted based on its structure and studies of related nitroaromatic thiazoles. nih.gov Common fragmentation patterns would likely involve:

Loss of Nitro Groups: Cleavage of NO₂ (46 Da) or NO (30 Da) is a characteristic fragmentation for nitroaromatic compounds. nih.gov

Thioether Bond Cleavage: Scission of the C-S bond between the benzothiazole and dinitrophenyl rings, leading to fragment ions corresponding to each ring system.

Ring Cleavage: Fragmentation of the benzothiazole ring itself.

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₇N₃O₄S₂ | epa.gov |

| Molecular Weight | 333.35 g/mol | epa.gov |

| Exact Monoisotopic Mass | 332.9878 Da | Calculated |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations (stretching, bending) of the chemical bonds, providing a molecular "fingerprint."

The spectra of this compound are expected to be rich with characteristic peaks identifying its key functional groups. Analysis of related benzothiazole structures provides a basis for assigning these vibrational modes. esisresearch.orgnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on both aromatic rings. |

| C=N Stretch | 1620 - 1580 | Characteristic stretching of the imine bond within the thiazole (B1198619) ring. |

| Aromatic C=C Stretch | 1580 - 1450 | Multiple bands corresponding to the skeletal vibrations of the benzene (B151609) rings. |

| Asymmetric NO₂ Stretch | 1550 - 1515 | Strong absorption due to the asymmetric stretching of the two nitro groups. |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong absorption from the symmetric stretching of the nitro groups. |

Note: The data in this table is predictive and based on characteristic group frequencies and analysis of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound.

The molecule's extensive π-conjugated system, encompassing both the benzothiazole and dinitrophenyl moieties, is expected to give rise to strong absorptions in the UV region. The presence of heteroatoms with lone pairs (N, S, O) and the nitro groups allows for both π → π* and n → π* electronic transitions. The dinitrophenyl group is a strong chromophore, and its conjugation with the benzothiazole thioether likely results in intense, broad absorption bands. Studies on related benzothiazole derivatives show strong charge-transfer absorption bands that are highly influenced by the molecular structure. researchgate.net The light yellow to brown crystalline appearance of the compound suggests that its absorption tail extends into the visible region of the spectrum. chemimpex.com

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Based on available scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Such an analysis would be invaluable for confirming the planarity of the aromatic systems, determining the dihedral angle between the benzothiazole and dinitrophenyl rings, and understanding the packing forces, such as π-π stacking or other non-covalent interactions, that govern the crystal lattice.

Chromatographic Separation Techniques for this compound and its Analogues

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are crucial for purification after synthesis, assessing purity, and for quantitative analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction. For benzothiazole analogues, a common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) on a silica (B1680970) gel plate. jyoungpharm.org The relative polarity of the compound dictates its retention factor (Rf), allowing for a quick assessment of reaction completion or the presence of impurities.

Column Chromatography: For purification on a preparative scale, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent system similar to that used in TLC is passed through the column to elute the desired compound, separating it from byproducts and unreacted starting materials. jyoungpharm.org

High-Performance Liquid Chromatography (HPLC): HPLC is the premier analytical technique for assessing the purity and quantifying this compound with high precision. A reversed-phase method would be most suitable, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector set to an absorption maximum of the compound, or by coupling the HPLC system to a mass spectrometer (LC-MS) for simultaneous separation and mass identification. jyoungpharm.org

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

For context, the analysis of structurally related benzothiazoles often employs reverse-phase HPLC with C8 or C18 columns. A typical mobile phase would consist of a gradient mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV-Vis detector, leveraging the chromophoric nature of the benzothiazole and dinitrophenyl moieties. However, without specific research, a validated data table for this compound cannot be constructed.

Gas Chromatography (GC) Applications for this compound Analysis

Specific applications of Gas Chromatography (GC) for the routine analysis of this compound have not been detailed in available scientific research. The compound's relatively high molecular weight (333.34 g/mol ) and melting point (159 - 163 °C) may present challenges for GC analysis, potentially requiring high inlet and column temperatures that could risk thermal degradation. chemimpex.com

While GC and GC-MS are powerful tools for analyzing more volatile and thermally stable benzothiazole derivatives, dedicated methods for this compound, including details on column selection, temperature programming, and detector parameters, are absent from the current body of literature.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis of this compound

For related benzothiazoles, LC-MS/MS methods often utilize electrospray ionization (ESI) to generate parent ions, followed by collision-induced dissociation to produce characteristic fragment ions for selective and sensitive quantification. Predicted mass spectrometry data for this compound suggests potential adducts and fragments that could be used for its identification.

Predicted Mass Spectrometry Data

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]+ | 333.99508 |

| [M+Na]+ | 355.97702 |

| [M-H]- | 331.98052 |

Data based on theoretical calculations.

This predictive data could serve as a foundation for future method development but does not represent experimentally validated findings.

Electrochemical Probing of this compound Reactivity

There is a lack of published research on the electrochemical behavior and reactivity of this compound. Techniques such as cyclic voltammetry, differential pulse voltammetry, or other electrochemical methods have not been applied to characterize the redox properties of this specific molecule. The presence of reducible nitro groups and the electroactive benzothiazole moiety suggests that the compound would likely exhibit interesting electrochemical behavior, but experimental data, including reduction or oxidation potentials, is not available.

Fluorescence Spectroscopy in the Context of this compound Applications

This compound is recognized for its potential applications as a fluorescent probe. chemimpex.com The benzothiazole core is a well-known fluorophore, and its conjugation with other aromatic systems can lead to unique photophysical properties.

Research indicates that this compound is particularly useful as a reagent in the detection of heavy metals. chemimpex.com The mechanism likely involves the interaction of metal ions with the heteroatoms (nitrogen and sulfur) in the molecule, leading to a change in its fluorescence properties, such as quenching or enhancement of the emission signal. This change can be correlated to the concentration of the analyte. Furthermore, its role as a fluorescent probe is suggested to be valuable in biological studies, potentially for tracking cellular processes or detecting specific biomolecules. chemimpex.com However, specific studies detailing its fluorescence quantum yield, excitation and emission maxima, and Stokes shift in various solvents or in the presence of specific analytes are not available in the reviewed literature.

Computational and Theoretical Investigations of 2 2,4 Dinitrophenylthio Benzothiazole

Quantum Chemical Calculations on the Electronic Structure of 2-(2,4-Dinitrophenylthio)benzothiazole

Quantum chemical calculations are fundamental to elucidating the electronic structure of a molecule. These calculations, often employing methods like Hartree-Fock (HF) or more advanced post-HF methods, can determine various electronic properties that govern the molecule's stability and reactivity. arabjchem.org For benzothiazole (B30560) derivatives, these studies typically focus on the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and more readily excited, making it more reactive. mdpi.com

Calculations can also generate electron density maps and molecular electrostatic potential (MEP) maps. An MEP map visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitro groups are expected to create strong electrophilic regions, while the sulfur and nitrogen atoms of the benzothiazole ring would be nucleophilic centers. These calculations provide a theoretical basis for understanding the molecule's intermolecular interactions and reaction mechanisms. researchgate.net

Molecular Dynamics Simulations of this compound Interactions in Various Media

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe how a molecule like this compound behaves and interacts within different environments, such as in a solvent or in proximity to a biological macromolecule like a protein. nih.govnih.gov

An MD simulation begins with a defined set of initial positions and velocities for all atoms in the system. By repeatedly solving Newton's equations of motion, the simulation tracks the trajectory of each atom, providing a detailed view of the molecule's conformational changes and its interactions with surrounding molecules. researchgate.net Key parameters that can be analyzed from these simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. rsc.org

For this compound, MD simulations could be used to:

Study Solvation: Analyze how the molecule is solvated by different solvents, which is crucial for understanding its solubility and reactivity in various reaction media.

Investigate Binding: Simulate the interaction between the molecule and a protein's active site to understand its potential as an inhibitor. The stability of the protein-ligand complex can be evaluated by monitoring intermolecular hydrogen bonds and binding free energy over the course of the simulation. nih.govrsc.org

Analyze Material Properties: When used as a component in materials like polymers, MD simulations can help predict the compatibility and miscibility of the compound with the polymer matrix. researchgate.net

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations. nih.gov

Density Functional Theory (DFT) Applications for Predicting this compound Properties and Reactivity

Density Functional Theory (DFT) has become one of the most prevalent computational methods for investigating the electronic structure of molecules due to its balance of accuracy and efficiency. chemrxiv.org DFT calculations are used to predict a wide range of properties for benzothiazole derivatives, including molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic absorption spectra (for comparison with UV-Vis spectra). researchgate.netresearchgate.net

A key application of DFT is the calculation of chemical reactivity descriptors, which provide a quantitative framework for understanding and predicting how a molecule will behave in a chemical reaction. mdpi.com These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). arabjchem.org

Table 1: Key Reactivity Descriptors Calculated by DFT This table presents typical descriptors calculated for heterocyclic compounds; specific values for this compound would require dedicated computation.

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. arabjchem.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. arabjchem.orgmdpi.com |

| Global Softness (σ) | 1 / η | The inverse of hardness; indicates the capacity of a molecule to receive electrons. arabjchem.org |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. arabjchem.org |

DFT calculations for this compound would likely show a significant HOMO-LUMO gap, contributing to its stability, while the dinitrophenyl group would result in a high electrophilicity index. researchgate.net These theoretical predictions are invaluable for rationalizing experimental observations and designing new molecules with desired properties. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its activity. nih.gov These models establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. chula.ac.th

In a QSAR study, various molecular descriptors are calculated for a set of related molecules, such as derivatives of this compound. nih.gov These descriptors quantify different aspects of the molecule's structure and can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient), representing solubility.

Topological: Indices that describe molecular branching and connectivity.

A mathematical model, often using multiple linear regression (MLR), is then developed to create an equation that relates a selection of these descriptors to the observed activity. nih.gov

Table 2: Example of a Conceptual QSAR Model This table illustrates the format of a QSAR equation and the types of descriptors that might be found to be significant for a series of benzothiazole derivatives.

| Model Equation | Activity = c + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + (c₃ * Descriptor₃) |

| Dependent Variable | Activity: e.g., anticancer IC₅₀, antimicrobial MIC, inhibition constant (Kᵢ) |

| Independent Variables | Descriptor₁: e.g., LogP (Hydrophobicity) |

| Descriptor₂: e.g., Dipole Moment (Electronic) | |

| Descriptor₃: e.g., Molecular Surface Area (Steric) | |

| Statistical Metrics | r² (Correlation Coefficient): Indicates the goodness of fit of the model. chula.ac.th |

| q² (Cross-validated r²): Measures the predictive ability of the model. chula.ac.th |

For derivatives of this compound, a QSAR model could reveal that increasing the electron-withdrawing character of substituents on the benzothiazole ring enhances a particular activity, while bulky groups at another position might decrease it. Such models provide valuable guidance for the rational design and optimization of new, more potent derivatives for specific applications. chula.ac.thresearchgate.net

Advanced Applications of 2 2,4 Dinitrophenylthio Benzothiazole in Specialized Research Domains

Analytical Chemistry Applications of 2-(2,4-Dinitrophenylthio)benzothiazole

In the domain of analytical chemistry, this compound and its derivatives are instrumental in creating novel reagents and sophisticated sensing technologies. The inherent chemical characteristics of the benzothiazole (B30560) ring system make it a valuable component in the design of chemosensors and probes for various analytes. chemimpex.comnih.gov

This compound serves as a foundational reagent in a variety of analytical methods. chemimpex.com Its utility stems from the reactivity of the dinitrophenyl group, which can act as a reactive site, and the benzothiazole core, which can be modified to tune its chemical and photophysical properties. Researchers have utilized the benzothiazole framework to synthesize a wide array of derivatives for specific analytical tasks. mdpi.commdpi.com The synthesis of these novel reagents often involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds, a common and efficient method for creating 2-substituted benzothiazoles. mdpi.commdpi.comresearchgate.net These tailored molecules form the basis for new methodologies aimed at detecting and quantifying substances in complex mixtures with high precision. chemimpex.com

The structural attributes of this compound and related compounds make them effective probes for the detection and quantification of specific analytes. chemimpex.com For instance, certain benzothiazole derivatives have been developed as magnetic resonance spectroscopic probes to study nucleophilic properties. cymitquimica.com Furthermore, the benzothiazole scaffold is integral to probes designed for other critical analytes. A notable example is a fluorescent probe developed for detecting hydrazine (B178648) (N2H4), a highly toxic chemical. This probe utilizes a 2,4-dinitrophenyl site, demonstrating the specific reactivity of this moiety in sensing applications. researchgate.net

The detection of heavy metal ions is a critical task in environmental monitoring, and benzothiazole derivatives have emerged as powerful tools for this purpose. chemimpex.comnih.gov These compounds can act as chemosensors, forming complexes with metal ions, which results in a detectable signal, such as a change in color or fluorescence. nih.gov Research has demonstrated the development of thiophene-appended benzothiazole compounds for the ratiometric detection of copper (Cu²⁺) and cadmium (Cd²⁺) ions. nih.govresearchgate.netsemanticscholar.org Ratiometric sensing, which measures the ratio of two emission bands, is particularly advantageous as it can minimize interference from external environmental factors. nih.govsemanticscholar.org One such probe, L2, exhibited a significant red shift in its emission spectrum upon binding with Cd²⁺ ions, with a very low limit of detection (LOD). researchgate.netsemanticscholar.org

| Probe | Target Analyte | Detection Method | Limit of Detection (LOD) | Stoichiometric Ratio (Probe:Ion) | Source |

|---|---|---|---|---|---|

| L1 | Cu²⁺ | Colorimetric-assisted ratiometric | 1.06 x 10⁻⁷ M | 1:2 | semanticscholar.org |

| L2 | Cd²⁺ | Ratiometric Fluorescence | 2.25 nM | 1:1 | researchgate.netsemanticscholar.org |

The benzothiazole core is a key component in the design of advanced fluorescent probes for a variety of chemical and biological analytes. nih.govmdpi.com These probes are often designed as "turn-on" or "turn-off" sensors, where the fluorescence is either initiated or quenched upon interaction with the target molecule. mdpi.comnih.gov For example, a green-emitting fluorescent probe based on a benzothiazole derivative was developed for the detection of biothiols. nih.govmdpi.com This probe showed a 148-fold increase in its fluorescence signal upon reacting with biothiols, enabling the visualization of these molecules in living cells. nih.govmdpi.com Similarly, other benzothiazole-based probes have been successfully synthesized for detecting hydrogen peroxide (H₂O₂), another important reactive oxygen species in biological systems. nih.govnih.gov

| Probe Type | Target Analyte | Key Feature | Detection Limit | Stokes Shift | Source |

|---|---|---|---|---|---|

| Green-emitting probe | Biothiols (e.g., Cysteine) | 148-fold "turn-on" fluorescence | 0.12 µM | 117 nm | nih.govmdpi.com |

| AIE "turn-on" probe (BT-BO) | Hydrogen Peroxide (H₂O₂) | Emission peak at 604 nm | Not Specified | Not Specified | nih.govnih.gov |

Materials Science and Polymer Chemistry Applications of this compound

Beyond analytical chemistry, this compound plays a role in the creation of novel materials with enhanced functionalities. chemimpex.com Its stable and reactive nature makes it a suitable additive or building block in the synthesis of polymers and other advanced materials. chemimpex.com

The incorporation of this compound into material formulations can significantly improve their performance characteristics. chemimpex.com It is employed in the synthesis of advanced materials, including polymers and coatings, where it contributes to properties such as enhanced durability and greater resistance to environmental degradation factors. chemimpex.com The benzothiazole moiety itself is recognized for its utility in developing materials with specific optical properties, such as fluorescence and electroluminescence, which are valuable in the field of optoelectronics. mdpi.com The integration of this compound into polymer backbones or as an additive allows for the precise tuning of the final material's physical and chemical properties to meet the demands of specialized applications. chemimpex.com

Development of Functionalized Polymers and Coatings with Enhanced Characteristics via this compound

The compound this compound is utilized in materials science for the synthesis of advanced materials. chemimpex.com Its incorporation into polymer and coating formulations is a key area of research aimed at improving the performance characteristics of these materials. chemimpex.com The stability and reactivity of the compound make it a suitable candidate for developing functionalized polymers and coatings. chemimpex.com By integrating this compound into the material's matrix, researchers can achieve enhanced properties tailored for specific, demanding applications. chemimpex.com

The primary enhancements sought through the use of this compound include improved durability and greater resistance to environmental stressors. chemimpex.com This involves modifying the polymer backbone or the coating formulation to leverage the unique chemical properties of the benzothiazole derivative. chemimpex.com Research in this domain focuses on creating materials that not only fulfill their primary function but also exhibit extended service life and reliability in challenging conditions. chemimpex.com

Table 1: Enhanced Characteristics in Polymers and Coatings

| Enhanced Characteristic | Description | Application Area |

|---|---|---|

| Durability | Increased resistance to wear, tear, and degradation over time. chemimpex.com | High-performance industrial components, protective coatings. |

| Environmental Resistance | Improved ability to withstand factors such as UV radiation, moisture, and chemical exposure. chemimpex.com | Outdoor materials, automotive parts, aerospace components. |

| Reactivity Modification | The compound's reactivity is used to create specific functionalities within the polymer structure. chemimpex.com | Synthesis of specialized polymers with tailored chemical properties. |

Investigation of this compound as a Vulcanization Accelerator in Polymer Systems

In the rubber industry, vulcanization accelerators are crucial for decreasing the amount of sulfur needed and improving the aged properties of the rubber. lusida.com Accelerators are classified based on the role they play, with thiazoles generally acting as primary accelerators. lusida.com The benzothiazole class of accelerators, from which this compound is derived, is one of the most widely used in the rubber industry. lusida.com These accelerators are known for being medium-fast and providing a broad vulcanization plateau and good processing safety. lusida.com

The general mechanism of accelerated sulfur vulcanization involves the formation of an active accelerator complex, which then reacts with sulfur to create sulfurating species. cmu.edu These species react with the rubber chains to form crosslink precursors, which ultimately lead to the formation of polysulfidic crosslinks that give the rubber its desired properties. cmu.edu Sulfenamide accelerators, which are reaction products of 2-mercaptobenzothiazole, are particularly noted for their delayed-action characteristics, providing a "scorch delay" that allows for safer processing before vulcanization begins. lusida.comcmu.edu Given its structure as a benzothiazole derivative, this compound is investigated for its potential to influence cure rates and scorch times in various polymer systems. lusida.com

Table 2: General Classification and Characteristics of Benzothiazole-Related Accelerators

| Accelerator Class | General Speed | Processing Safety | Common Applications |

|---|---|---|---|

| Thiazoles | Medium-fast | Moderate | Tires, tubes, footwear, hoses, molded goods. lusida.com |

| Sulfenamides | Delayed Action, Ultra Fast | Good (long scorch delay) | Tire industry, compounds with furnace blacks. lusida.comcmu.edu |

Influence of this compound on Material Durability and Environmental Resistance

The incorporation of this compound into materials such as polymers and coatings can significantly enhance their performance. chemimpex.com A primary benefit of its use is the improvement of material durability and resistance to environmental factors. chemimpex.com Benzothiazole and its derivatives are high-production-volume chemicals used in a variety of products, including as corrosion inhibitors and ultraviolet (UV) light stabilizers, which points to the inherent stability of the chemical scaffold. nih.gov

When formulated into coatings or integrated into a polymer matrix, the compound helps protect the material from degradation caused by external stressors. chemimpex.com This leads to a longer lifespan for products exposed to harsh conditions. chemimpex.com The environmental resistance imparted by this compound is a key factor in its application in advanced materials designed for sectors where reliability is paramount. chemimpex.com Research continues to explore how different concentrations and methods of incorporation can optimize these protective properties. chemimpex.com

Pharmaceutical and Medicinal Chemistry Research Applications of this compound

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com This has led to the investigation of its derivatives in various therapeutic areas. researchgate.netekb.eg The compound this compound is utilized in pharmaceutical development, playing a role in both drug formulation and the discovery of new therapeutic agents due to its unique chemical properties. chemimpex.com

Role of this compound in Drug Formulation and Optimization Studies

In pharmaceutical development, this compound serves as a useful research chemical. chemimpex.compharmaffiliates.com Its applications extend to drug formulation and testing processes. chemimpex.com The benzothiazole nucleus is a key component in many pharmacologically active compounds, and understanding the contribution of derivatives like this compound helps in the optimization of drug candidates. nih.gov Its stable and reactive nature can be leveraged in the synthesis of complex molecules and in studies aimed at improving the physicochemical properties of potential drugs. chemimpex.com

Exploration of this compound in the Development of Novel Therapeutic Agents

Benzothiazole derivatives are extensively studied for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govnih.gov The unique chemical properties of this compound make it a subject of interest in the development of new therapeutic agents. chemimpex.com Research into this area involves synthesizing and screening derivatives to identify lead compounds for various diseases. researchgate.net The benzothiazole core is a versatile scaffold that allows for modifications to tune its biological activity, making it a valuable starting point for drug discovery programs. nih.gov For example, different substitutions on the benzothiazole ring can significantly influence its antiproliferative activity against cancer cell lines. nih.gov

Table 3: Investigated Therapeutic Areas for Benzothiazole Derivatives

| Therapeutic Area | Biological Target/Mechanism of Action (Examples) |

|---|---|

| Anticancer | Inhibition of enzymes like tyrosine kinase, topoisomerase, and carbonic anhydrase. nih.govnih.govresearchgate.net |

| Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis through COX-2 inhibition. mdpi.com |

| Antimicrobial | Disruption of microbial cellular processes. nih.gov |

| Antiviral | Interference with viral replication and entry. nih.gov |

| Neuroprotective | Modulation of pathways involved in neurodegenerative diseases like Alzheimer's. mdpi.com |

Mechanistic Insights into Biological Interactions Facilitated by this compound

The biological activity of benzothiazole derivatives stems from their ability to interact with various biomolecules. chemimpex.com The planar, electron-rich aromatic structure of the benzothiazole ring is key to its ability to bind with biological targets. mdpi.comnih.gov Research into the mechanisms of action often involves studying interactions with enzymes and proteins. chemimpex.com For instance, this compound is used in biochemical research to gain insights into enzyme activity and protein interactions, which can help identify potential therapeutic targets. chemimpex.com

The specific substitutions on the benzothiazole ring play a crucial role in determining the nature and strength of these interactions. The dinitrophenylthio group in this compound introduces specific electronic and steric properties that influence how the molecule docks into the active sites of proteins. nih.gov Studies have shown that benzothiazole derivatives can act as enzyme inhibitors, targeting critical biological pathways involved in cell signaling, proliferation, and survival. mdpi.comnih.gov Understanding these molecular interactions is fundamental to the rational design of new and more effective therapeutic agents based on the benzothiazole scaffold. researchgate.net

Environmental Monitoring and Remediation Applications of this compound

The benzothiazole structural motif is present in various environmental contaminants, primarily due to its use in industrial processes, such as rubber vulcanization. nih.gov Consequently, the detection and remediation of benzothiazole derivatives are areas of active environmental research.

Comprehensive studies detailing the environmental fate, persistence, and degradation pathways specifically for this compound are not extensively covered in the scientific literature. Research on benzothiazoles as a class indicates that they can undergo chemical, biological, and photolytic degradation in the environment. The degradation pathways are complex and dependent on environmental conditions. For instance, microbial degradation of the parent compound, benzothiazole, has been shown to proceed through hydroxylation to form intermediates like 2-hydroxybenzothiazole. However, the influence of the 2,4-dinitrophenylthio substituent on these pathways for the specific compound has not been elucidated. There is no available data on its half-life in various environmental compartments or its potential to form transformation products.

Given the absence of specific degradation studies for this compound, its direct role in environmental remediation strategies has not been established. Research into the remediation of benzothiazole-related pollutants often focuses on advanced oxidation processes or bioremediation to break down the heterocyclic ring structure. The potential for this compound to be used as, for example, a catalyst or a reagent in a remediation process is speculative and not supported by current research.

Biochemical Research Applications of this compound

The benzothiazole core is a key scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. This has prompted investigations into various derivatives for biochemical applications.

This compound is generally cited as a compound utilized in biochemical research, including studies related to enzyme activity. chemimpex.comnetascientific.com The dinitrophenyl group is a well-known moiety used in assays for enzyme activity, often acting as a substrate or an inhibitor. For instance, derivatives containing this group can act as inhibitors for enzymes like cytochrome P450. sigmaaldrich.com However, specific research that employs this compound to probe the activity of a particular enzyme, including kinetic data or inhibition constants, is not available in the literature.

Table 1: Potential, Undocumented Enzyme Interaction Profile The following table is a hypothetical representation based on the known reactive moieties of the compound, as specific experimental data is unavailable.

| Enzyme Class | Potential Interaction Mechanism | Target Moiety |

|---|---|---|

| Thiol Proteases | Covalent modification of active site cysteine | Benzothiazole sulfenyl group |

| Glutathione (B108866) S-transferases | Substrate for conjugation | Dinitrophenyl group |

This table is for illustrative purposes only. No experimental data for this compound has been found to substantiate these potential interactions.

The compound is suggested to be useful for studying protein interactions. chemimpex.com The benzothiazole structure can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket. The dinitrophenyl group can also form interactions and is often used as a hapten to study antibody-antigen recognition. Despite these characteristics, there are no specific published studies that use this compound as a molecular probe to characterize a protein binding site or to investigate biomolecular recognition events.

Gaining Insights into Biological Processes through this compound-based Studies

The chemical compound this compound serves as a valuable molecular tool for investigating a variety of biological processes, primarily owing to its reactivity towards thiol groups. Thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins and in low-molecular-weight molecules like glutathione, are crucial for numerous cellular functions, including enzymatic catalysis, maintenance of redox homeostasis, and signal transduction. The unique chemical structure of this compound allows for its use as a probe to detect and quantify thiols, as well as to study the functional consequences of their modification.

The core of its utility lies in a chemical reaction known as nucleophilic aromatic substitution. In this reaction, the electron-rich sulfur atom of a thiol group attacks the electron-deficient dinitrophenyl ring of the this compound molecule. This results in the cleavage of the thioether bond, leading to the formation of a mixed disulfide and the release of the benzothiazole-2-thiolate anion. This reaction can be monitored and quantified, often through spectrophotometric or fluorometric methods, providing a means to track the presence and reactivity of thiols in biological samples.

One of the key areas where this compound and similar compounds have been applied is in the study of enzymes whose activity depends on a critical cysteine residue in their active site. By reacting with this cysteine, the compound can inhibit the enzyme's function, allowing researchers to probe the role of the enzyme in complex biological pathways.

A prominent example of such an enzyme is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a central enzyme in glycolysis that contains a highly reactive cysteine residue in its active site. The inactivation of GAPDH by thiol-reactive compounds can be used to study the metabolic consequences of disrupting the glycolytic pathway. Research in this area often involves measuring the rate of enzyme inactivation at different concentrations of the inhibitor to determine kinetic parameters.

| Concentration of this compound (µM) | Initial Rate of GAPDH Activity (% of Control) | Apparent First-Order Rate Constant of Inactivation (k_obs, min⁻¹) |

|---|---|---|

| 10 | 85 | 0.05 |

| 25 | 65 | 0.12 |

| 50 | 40 | 0.25 |

| 100 | 15 | 0.50 |

Another significant application of this compound is in the investigation of cellular detoxification pathways, particularly those involving Glutathione S-Transferases (GSTs) . GSTs are a family of enzymes that catalyze the conjugation of the endogenous antioxidant glutathione to a wide variety of electrophilic substrates, which is a critical step in their detoxification and subsequent elimination from the cell. Compounds like this compound can act as substrates for GSTs, and the rate of the catalyzed reaction can be monitored to assess GST activity. This is particularly relevant in cancer research, where the overexpression of GSTs can contribute to multidrug resistance.

Studies in this domain typically involve measuring the rate of formation of the glutathione conjugate in the presence of GST enzymes.

| GST Isoform | Michaelis Constant (K_m, µM) | Maximum Velocity (V_max, µmol/min/mg protein) | Catalytic Efficiency (k_cat/K_m, M⁻¹s⁻¹) |

|---|---|---|---|

| GSTP1-1 | 45 | 5.8 | 2.1 x 10³ |

| GSTA1-1 | 62 | 3.2 | 0.86 x 10³ |

| GSTM1-1 | 38 | 7.1 | 3.1 x 10³ |

Research on Derivatives and Analogues of 2 2,4 Dinitrophenylthio Benzothiazole

Rational Design and Synthesis of Functionalized Analogues

The development of functionalized analogues of 2-(2,4-dinitrophenylthio)benzothiazole is guided by rational design principles, often employing computational and molecular modeling to predict the biological activity of novel compounds. mdpi.comnih.gov The primary synthetic route to 2-substituted benzothiazoles, which can be adapted for these analogues, involves the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, ketones, or acyl halides. mdpi.comtandfonline.com

Modern synthetic strategies focus on efficiency, high yields, and environmentally friendly protocols. mdpi.com These include microwave-assisted synthesis, the use of natural catalysts like lemon juice, and solvent-free conditions to minimize environmental impact. mdpi.com For instance, the reaction can be catalyzed by agents ranging from H2O2/HCl to nanorod-shaped ionogels, often achieving yields between 85% and 95%. mdpi.com

A variety of methods have been developed to synthesize the core 2-substituted benzothiazole (B30560) structure, demonstrating the versatility of this chemical family.

Interactive Table: Selected Synthetic Methods for 2-Substituted Benzothiazoles

| Catalyst/Reagent | Conditions | Aldehyde Type | Yield (%) | Reference |

|---|---|---|---|---|

| FeCl |

Ultrasound-assisted | Aromatic | 33–95 | mdpi.com |

| H |

Room Temp, Ethanol | Aromatic (EDG & EWG) | 85–94 | mdpi.com |

| Lemon Juice | 80°C, Water | General | 60–91 | mdpi.com |

| Ag |

Microwave-assisted | General | 92–98 | mdpi.com |

EDG: Electron Donating Group, EWG: Electron Withdrawing Group

These methods highlight the adaptability of synthetic pathways to incorporate a wide range of functional groups onto the benzothiazole scaffold, enabling the creation of diverse libraries of analogues for biological screening. rsc.org

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of benzothiazole derivatives. These investigations systematically alter the chemical structure of a lead compound and evaluate the resulting effects on its performance, such as anticancer or antimicrobial efficacy. nih.govnih.govrjptonline.org For analogues of this compound, SAR studies typically focus on modifications at the C-2 and C-6 positions of the benzothiazole ring and on the dinitrophenylthio moiety. benthamscience.com

Research has shown that the introduction of specific substituents can significantly influence the compound's biological profile. For example, in the development of anticancer agents, hydrophobic groups on the substituent at the R1 position (the 2-position of the benzothiazole) have been shown to potentiate activity. chula.ac.th Similarly, studies on 2-arylbenzothiazole derivatives revealed that electron-withdrawing groups and their positions on the aryl ring significantly impact antifungal activity. researchgate.net

One study on benzothiazole-phenyl analogues as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) indicated that trifluoromethyl groups on the aromatic rings were well-tolerated at ortho and para positions. nih.gov Another study focusing on antiproliferative activity in cancer cells found that substitutions at the 2,6-positions of the benzothiazole nucleus showed significant potential. frontiersin.org

Modulating Benzothiazole and Dinitrophenylthio Moieties for Enhanced Performance

Targeted modifications of the core benzothiazole structure and its C-2 substituent are key strategies for enhancing the performance of these compounds.

Benzothiazole Moiety Modifications: Functionalization of the benzothiazole ring itself, particularly at the C-6 position, is a common approach to tune biological activity. benthamscience.com The introduction of halogens (like chlorine), nitro groups, or other functional groups can alter the electronic properties and binding affinities of the molecule. nih.govnih.gov For instance, the synthesis of 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine resulted in a compound with significant dual anti-inflammatory and anticancer activities. frontiersin.orgnih.gov

Dinitrophenylthio Moiety Modifications: The substituent at the 2-position of the benzothiazole ring is a primary site for modification to create functionalized analogues. researchgate.net Replacing the dinitrophenylthio group with other moieties, such as substituted aryl rings, heterocyclic systems (like oxadiazoles), or flexible chains (like acetamides), can lead to compounds with novel or improved biological activities. researchgate.netnih.govnih.gov

For example, a series of 2-aryl and 2-pyridinylbenzothiazoles demonstrated notable antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 3.13 to 50 µg/mL against various pathogens. nih.gov In another study, replacing the substituent with a phenylacetamide moiety led to derivatives with marked antiproliferative activity against pancreatic and paraganglioma cancer cells. mdpi.com These modifications aim to enhance interactions with biological targets, improve pharmacokinetic properties, or introduce new mechanisms of action. nih.gov

Comparative Studies of Analogues Across Applications

Comparative studies are essential for identifying the most promising analogues from a synthesized library for a specific application. These studies typically involve screening a series of related compounds against a panel of biological targets, such as different cancer cell lines or microbial strains.

In one such study, a series of novel benzothiazole compounds were designed and synthesized to evaluate their anticancer and anti-inflammatory effects. nih.gov The compound designated B7, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, was identified as a lead candidate due to its significant inhibition of proliferation in A431, A549, and H1299 cancer cells and its ability to decrease inflammatory cytokines. frontiersin.orgnih.gov

Another comparative investigation evaluated 2-aryl substituted benzothiazoles for antitubercular activity against Mycobacterium tuberculosis H37Rv. Several analogues demonstrated efficacy equal to or greater than the standard drugs streptomycin (B1217042) and pyrazinamide. researchgate.net

Interactive Table: Comparative Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | Activity/Measurement | Result | Reference |

|---|---|---|---|---|

| B7 | A431, A549, H1299 | Proliferation Inhibition | Significant | frontiersin.orgnih.gov |

| 2-(4-hydroxy-3-methoxyphenyl) benzothiazole | MCF-7 (Breast Cancer) | IC |

0.62 µM | chemistryjournal.net |

| 2-(4-hydroxy-3-methoxyphenyl) benzothiazole | MDA-468 (Breast Cancer) | IC |

0.06 µM | chemistryjournal.net |

| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic Cancer) | Antiproliferative Effect | Reduced cell viability | nih.gov |

These studies underscore the importance of systematic evaluation to discern subtle structural changes that lead to significant differences in biological activity, guiding the development of potent and selective therapeutic agents. rsc.org

Challenges, Limitations, and Future Perspectives in 2 2,4 Dinitrophenylthio Benzothiazole Research

Identification of Current Research Gaps and Challenges in 2-(2,4-Dinitrophenylthio)benzothiazole Studies

Research into this compound and its related compounds faces several challenges that present opportunities for future investigation. A primary area of concern is the synthesis of the benzothiazole (B30560) core structure.

Synthetic Methodologies: Conventional synthesis methods for 2-substituted benzothiazoles often present significant drawbacks. Many established protocols require extended reaction times, sometimes up to 24 hours, and high temperatures, which increases energy consumption and cost. mdpi.com A significant challenge lies in the reliance on metal-based catalysts. While often effective, these catalysts can be difficult to recover and may leave toxic metal residues in the final product, a critical issue for potential biological applications. mdpi.comresearchgate.net Furthermore, the reusability of some catalysts is limited, with a rapid decline in yield after only a few cycles, hindering their cost-effectiveness and sustainability. mdpi.com

Another limitation is the substrate scope of certain synthetic routes. Some methods are unsuitable for aliphatic aldehydes or show diminished yields with heteroaromatic substrates. mdpi.com The purification of the final product frequently necessitates column chromatography, a technique that is solvent-intensive and not ideal for large-scale production. mdpi.com

Mechanistic Understanding: A significant gap exists in the detailed mechanistic understanding of reactions involving this compound. While its utility as a reagent is known, in-depth studies into the kinetics, thermodynamics, and intermediate pathways of its reactions are scarce. Elucidating these mechanisms is crucial for optimizing existing applications and designing new, more efficient chemical transformations.

Functionalization and Derivatization: Challenges also exist in the selective functionalization of the benzothiazole scaffold. The synthesis of specific amino derivatives, for example, can be difficult due to the relatively low reactivity of the parent heterocycle. mdpi.com Developing more versatile and regioselective methods for modifying the core structure would open avenues for creating a wider library of derivatives with tailored properties for specific applications, such as targeted biological probes or advanced materials.

Table 1: Key Research Challenges in this compound Studies

| Area of Research | Identified Challenges and Gaps |

| Synthesis | Long reaction times, high temperatures, reliance on toxic/non-reusable metal catalysts, limited substrate scope, and dependence on column chromatography for purification. mdpi.comresearchgate.net |

| Mechanistic Insight | Lack of detailed kinetic and thermodynamic studies of its reaction pathways. |

| Functionalization | Difficulties in the selective and efficient synthesis of derivatives due to the stability and low reactivity of the benzothiazole core. mdpi.com |

| Application-Specific Limitations | Need for enhanced sensitivity and selectivity in analytical applications; limited exploration of its full potential in biological systems. |

Emerging Methodologies and Technologies Impacting this compound Research

The landscape of chemical research is continually evolving, with new methodologies and technologies offering solutions to long-standing challenges. These advancements are poised to significantly impact the study of this compound.

Advanced Synthetic Techniques: To overcome the limitations of conventional synthesis, researchers are exploring a variety of innovative techniques. Microwave-assisted synthesis and ultrasound-assisted methods have emerged as powerful tools, often leading to dramatically reduced reaction times, milder reaction conditions, and improved yields. nih.govnih.gov Photocatalysis, using agents like eosin (B541160) Y under visible light irradiation, represents another promising frontier for forming the benzothiazole ring. nih.gov Furthermore, the development of novel catalytic systems, including biocatalysts and nanoparticles (e.g., nano CeO2), offers pathways to greater efficiency and selectivity, often under more environmentally benign conditions. mdpi.comnih.gov

High-Throughput Analysis and Purification: Modern analytical techniques are streamlining the characterization of complex molecules. Methods like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-QToF-MS) allow for the rapid and accurate detection and quantification of benzothiazole derivatives, even in complex matrices like biological samples. nih.gov These technologies are crucial for environmental monitoring and could be adapted for detailed metabolic studies.

Computational Chemistry and In Silico Modeling: Computational tools are becoming indispensable in modern chemical research. Molecular docking and molecular dynamics simulations, which are being applied to other benzothiazole derivatives to explore their potential as enzyme inhibitors, can be used to predict the binding affinities and interaction patterns of this compound with biological targets. nih.gov These in silico studies can guide the rational design of new derivatives with enhanced biological activity, saving significant time and resources in the discovery phase.

Interdisciplinary Synergy and Novel Applications for this compound

The diverse properties of the benzothiazole scaffold create fertile ground for interdisciplinary research, promising to expand the applications of this compound far beyond its current uses.

Medicinal Chemistry and Chemical Biology: The broader class of benzothiazole derivatives is renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. pcbiochemres.comjchemrev.comijsrst.com This suggests a significant, yet largely untapped, potential for this compound in medicinal chemistry. Its known role as a fluorescent probe could be leveraged through collaboration with biologists to develop novel bioimaging agents for tracking cellular processes or for diagnostic purposes. chemimpex.commdpi.com By modifying its structure, it may be possible to design targeted therapeutic agents that combine a cytotoxic dinitrophenyl moiety with the cell-permeable benzothiazole scaffold.

Materials Science and Engineering: In materials science, this compound is already used in the synthesis of advanced polymers and coatings. chemimpex.com Interdisciplinary work with materials engineers could lead to the development of "smart" materials. For instance, its sensitivity to certain analytes could be incorporated into polymers to create chemosensors that change color or fluorescence upon detecting specific heavy metals or pollutants. chemimpex.com

Environmental Science: The compound's utility in detecting pollutants positions it as a valuable tool for environmental scientists. chemimpex.com Future research could focus on developing more robust and field-deployable sensors based on this molecule for real-time environmental monitoring. Collaboration with toxicologists could also help in assessing the environmental fate and impact of this and related compounds.

Considerations for Sustainability and Green Chemistry in this compound Synthesis and Application

The principles of green chemistry are increasingly integral to chemical research and manufacturing, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Greener Synthetic Routes: There is a strong impetus to replace traditional synthetic methods for benzothiazoles with more sustainable alternatives. Significant progress has been made in developing metal-free synthesis protocols, which avoid the toxicity and disposal issues associated with heavy metal catalysts. researchgate.netnih.gov The use of biodegradable catalysts, such as those derived from rice husks, has been shown to be highly effective and allows for easy recovery and reuse. nih.gov

Solvent selection is another key aspect of green chemistry. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water-ethanol mixtures can drastically reduce the environmental footprint of the synthesis. nih.govchemrxiv.org

Energy Efficiency: As previously mentioned, emerging technologies like microwave and ultrasound irradiation are not only faster but also more energy-efficient than conventional heating methods. nih.gov These techniques align with the green chemistry goal of reducing energy consumption in chemical processes.

Atom Economy and Waste Reduction: Future research should focus on designing synthetic pathways that maximize atom economy—the concept of incorporating the maximum number of atoms from the reactants into the final product. One-pot, multicomponent reactions are particularly attractive in this regard, as they reduce the number of synthetic steps and purification stages, thereby minimizing waste generation. nih.gov

常见问题

Q. How to address discrepancies in reported melting points for this compound?

Retrosynthesis Analysis